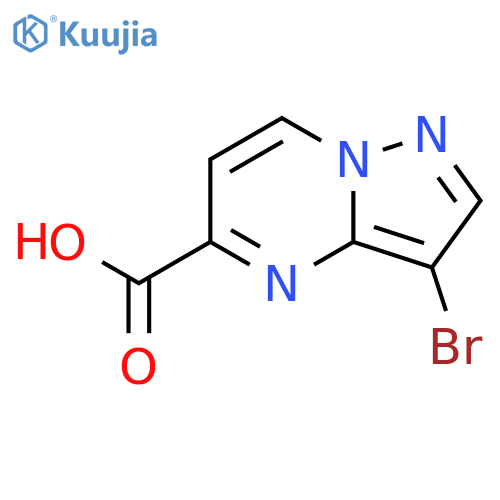Cas no 619306-85-3 (3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid)

619306-85-3 structure
商品名:3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid
CAS番号:619306-85-3
MF:C7H4BrN3O2
メガワット:242.029560089111
MDL:MFCD30500362
CID:4071512
PubChem ID:68692144
3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-
- 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid
- 3-bromopyrazolo(1,5-a)pyrimidine-5-carboxylic acid
- CS-0080384
- 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylicacid
- 867-790-4
- UZA30685
- 619306-85-3
- EN300-339505
- SCHEMBL3562114
- JLNZFMZQGVWHRS-UHFFFAOYSA-N
- DB-394815
-
- MDL: MFCD30500362
- インチ: InChI=1S/C7H4BrN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13)
- InChIKey: JLNZFMZQGVWHRS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 240.94869Da
- どういたいしつりょう: 240.94869Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332336-1g |
3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
619306-85-3 | 95%+ | 1g |
$1420 | 2021-08-18 | |
| Enamine | EN300-339505-10g |
3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
619306-85-3 | 95% | 10g |
$4360.0 | 2023-09-03 | |
| Enamine | EN300-339505-2.5g |
3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
619306-85-3 | 95.0% | 2.5g |
$1988.0 | 2025-03-18 | |
| Alichem | A089006729-1g |
3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
619306-85-3 | 95% | 1g |
$1136.34 | 2023-09-01 | |
| AstaTech | 96801-1/G |
3-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID |
619306-85-3 | 95% | 1g |
$1062 | 2023-09-19 | |
| AstaTech | 96801-0.25/G |
3-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID |
619306-85-3 | 95% | 0.25g |
$425 | 2023-09-19 | |
| Enamine | EN300-339505-0.1g |
3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
619306-85-3 | 95.0% | 0.1g |
$352.0 | 2025-03-18 | |
| 1PlusChem | 1P01BQ29-250mg |
3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
619306-85-3 | 95% | 250mg |
$684.00 | 2024-04-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151024-1g |
3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
619306-85-3 | 95% | 1g |
¥5678.00 | 2024-05-06 | |
| Aaron | AR01BQAL-250mg |
3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
619306-85-3 | 95% | 250mg |
$717.00 | 2025-02-14 |
3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
619306-85-3 (3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid) 関連製品
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量